N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide
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Overview
Description
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide is a hydrazone derivative known for its diverse applications in scientific research. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is linked to a benzohydrazide moiety through a methylene bridge. The compound’s unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of nonlinear optical materials and as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to donate and accept electrons makes it a potent agent in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide is unique due to its specific structural features, such as the presence of both dimethylamino and hydroxy groups, which enhance its reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of solubility, stability, and interaction with biological targets, making it a valuable compound in various research domains.
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)13-9-7-12(8-10-13)11-17-18-16(21)14-5-3-4-6-15(14)20/h3-11,20H,1-2H3,(H,18,21)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFLYEAZPNXJML-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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